![molecular formula C11H16Cl2N5O12P3 B12968114 5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)
5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] is a complex organic compound that combines the properties of adenylic acid and dichloromethylene bis[phosphonic acid]. This compound is notable for its unique structure, which includes both nucleotide and phosphonic acid components, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] typically involves the reaction of 5’-Adenylic acid with dichloromethylene bis[phosphonic acid] under controlled conditions. The reaction is usually carried out in an anhydrous environment to prevent hydrolysis and to ensure the formation of the anhydride bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reactant concentrations to maximize yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] can undergo various chemical reactions, including:
Hydrolysis: The anhydride bond can be hydrolyzed to yield the corresponding acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Substitution: Requires nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Hydrolysis: Produces adenylic acid and dichloromethylene bis[phosphonic acid].
Substitution: Yields substituted phosphonic acid derivatives.
Oxidation and Reduction: Results in oxidized or reduced forms of the original compound.
科学的研究の応用
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its role in nucleotide metabolism and regulation.
Medicine: Investigated for potential therapeutic applications, including antiviral properties against diseases like HIV and herpes simplex virus.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] involves its interaction with nucleotide and phosphonate pathways. The compound can inhibit enzymes involved in nucleotide synthesis and metabolism, thereby affecting cellular processes. It may also act as a competitive inhibitor of ATPase, disrupting ATP-dependent reactions .
類似化合物との比較
Similar Compounds
Adenosine monophosphate (AMP): A nucleotide involved in RNA synthesis.
Adenosine triphosphate (ATP): A key energy carrier in cells.
Phosphoaminophosphonic acid-adenylate ester: An analog of ATP with inhibitory properties.
Uniqueness
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] is unique due to its combined nucleotide and phosphonic acid structure, which allows it to participate in a wide range of biochemical reactions and regulatory processes. Its potential therapeutic applications and role in nucleotide metabolism further distinguish it from other similar compounds.
特性
分子式 |
C11H16Cl2N5O12P3 |
|---|---|
分子量 |
574.10 g/mol |
IUPAC名 |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid |
InChI |
InChI=1S/C11H16Cl2N5O12P3/c12-11(13,31(21,22)23)32(24,25)30-33(26,27)28-1-4-6(19)7(20)10(29-4)18-3-17-5-8(14)15-2-16-9(5)18/h2-4,6-7,10,19-20H,1H2,(H,24,25)(H,26,27)(H2,14,15,16)(H2,21,22,23)/t4-,6-,7-,10-/m1/s1 |
InChIキー |
DBTMQGIVIBACPO-KQYNXXCUSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


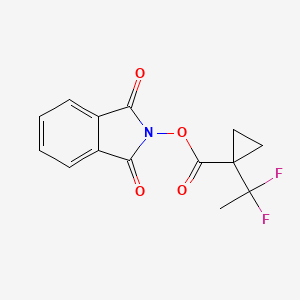
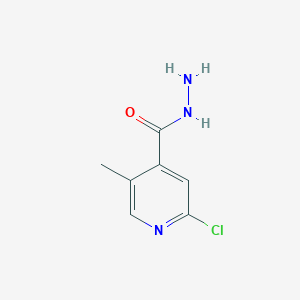
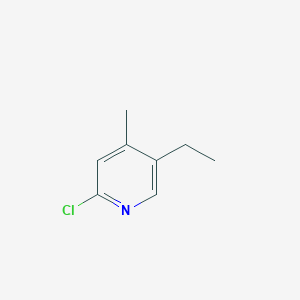
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)
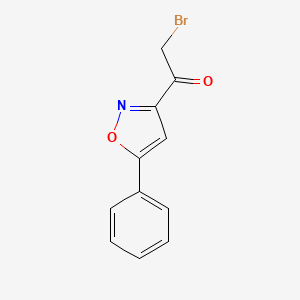
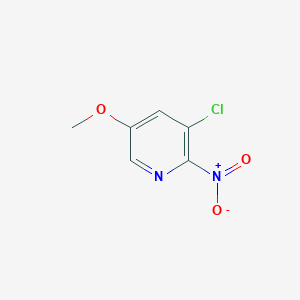
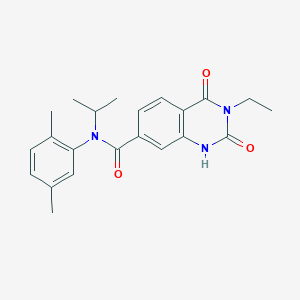
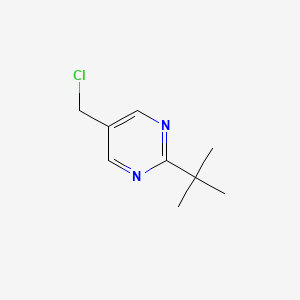
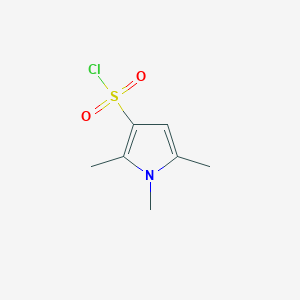

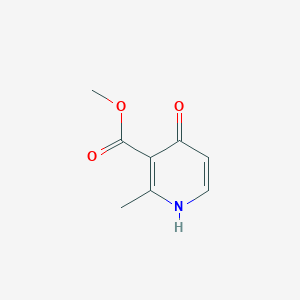
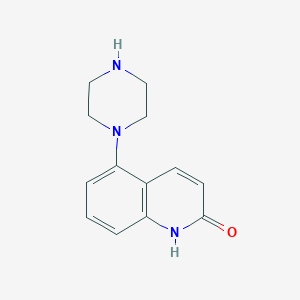
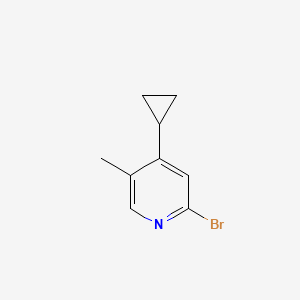
![Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)
